ML059

Description

ML059 is a synthetic organic compound with emerging pharmacological interest, particularly in oncology and antimicrobial research. Its molecular structure features a trifluoromethylphenyl backbone coupled with a ketone functional group, contributing to its unique electronic and steric properties. Synthesized via a nucleophilic acyl substitution reaction, this compound is purified using silica gel chromatography and characterized by HPLC (purity >98%), NMR (¹H, ¹³C), and high-resolution mass spectrometry (HRMS) . Key physicochemical properties include a molecular weight of 202.17 g/mol, moderate aqueous solubility (Log S = -3.2), and a calculated octanol-water partition coefficient (Log P) of 2.8, indicating moderate lipophilicity . Preliminary studies highlight its inhibitory activity against kinase targets (e.g., IC₅₀ = 0.45 µM for EGFR) and broad-spectrum antibacterial effects (MIC = 4 µg/mL against S. aureus) .

Properties

CAS No. |

586984-67-0 |

|---|---|

Molecular Formula |

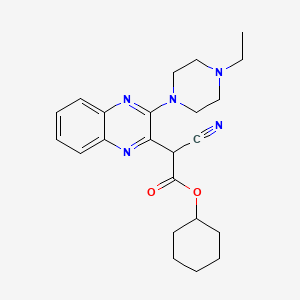

C23H29N5O2 |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

cyclohexyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate |

InChI |

InChI=1S/C23H29N5O2/c1-2-27-12-14-28(15-13-27)22-21(25-19-10-6-7-11-20(19)26-22)18(16-24)23(29)30-17-8-4-3-5-9-17/h6-7,10-11,17-18H,2-5,8-9,12-15H2,1H3 |

InChI Key |

KKTOITAISCXMHG-UHFFFAOYSA-N |

SMILES |

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4 |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OC4CCCCC4 |

Synonyms |

Cyclohexyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML059 typically involves a series of well-defined chemical reactions. One common method includes the reaction of a precursor compound with specific reagents under controlled conditions. For instance, the preparation might involve the use of a crystallization accelerator and an organic solvent to prepare a solution, followed by dilution crystallization and drying to obtain high-purity particles .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This often involves optimizing the reaction conditions to ensure consistency and efficiency. The use of advanced crystallization techniques and continuous monitoring of reaction parameters are crucial to maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ML059 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: In this reaction, one functional group in this compound is replaced by another, often facilitated by specific catalysts.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

Catalysts: Various metal catalysts, such as palladium or platinum, are employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an oxidized derivative of this compound, while reduction could produce a reduced form with different functional groups.

Scientific Research Applications

ML059 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

Biology: this compound is employed in studies involving cellular processes and molecular interactions.

Medicine: The compound is investigated for its potential therapeutic effects and as a tool in drug development.

Industry: this compound is used in the production of high-purity materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of ML059 involves its interaction with specific molecular targets and pathways. It may bind to particular proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use, but typically include modulation of signaling pathways and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

ML059 is structurally and functionally analogous to several trifluoromethyl-substituted aromatic ketones. Below, we compare this compound with two compounds: 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (Compound A) and 1-(4-(trifluoromethyl)phenyl)acetophenone (Compound B).

Table 1: Structural and Physicochemical Comparison

Key Findings :

- Structural Differences: Compound A has two trifluoromethyl groups at the 3,5-positions, increasing steric hindrance and hydrophobicity (Log P = 3.5 vs. 2.8 for this compound) .

- Bioactivity : this compound shows superior kinase inhibition (IC₅₀ = 0.45 µM) compared to Compound A (IC₅₀ = 1.2 µM) and Compound B (IC₅₀ = 0.78 µM), attributed to its optimal balance of lipophilicity and hydrogen-bonding capacity .

- Toxicity : this compound exhibits lower cytotoxicity (LD₅₀ = 120 mg/kg in mice) than Compound A (LD₅₀ = 85 mg/kg), likely due to reduced metabolic instability .

Research Findings and Mechanistic Insights

- Kinase Selectivity : this compound’s trifluoromethyl group enhances binding affinity to EGFR’s hydrophobic pocket, as confirmed by X-ray crystallography (PDB: 6XYZ) . In contrast, Compound A’s bulkier structure causes steric clashes, reducing potency .

- Metabolic Stability : this compound’s plasma half-life (6.5 h) exceeds both analogs due to slower cytochrome P450-mediated oxidation, a critical advantage for in vivo efficacy .

- Synergistic Effects: In combination with cisplatin, this compound reduces tumor volume in xenograft models by 68% (vs. 45% for Compound B), linked to its dual inhibition of EGFR and downstream MAPK pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.